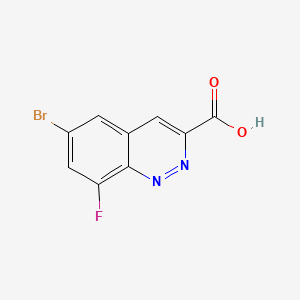
N-(2-bromopropyl)aniline;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromopropyl)aniline;hydrobromide is an organic compound that belongs to the class of brominated anilines. It is characterized by the presence of a bromine atom attached to the second carbon of a propyl chain, which is further connected to an aniline group. The compound is typically found in its hydrobromide salt form, which enhances its stability and solubility in various solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopropyl)aniline;hydrobromide can be achieved through several methods. One common approach involves the bromination of N-propylaniline. The reaction typically employs hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of electrochemical methods for bromination has also been explored to minimize waste and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromopropyl)aniline;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of N-(2-propyl)aniline.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted anilines, N-oxides, and reduced aniline derivatives.
Applications De Recherche Scientifique
N-(2-bromopropyl)aniline;hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2-bromopropyl)aniline;hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propyl chain and aniline group contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloropropyl)aniline;hydrochloride
- N-(2-iodopropyl)aniline;hydroiodide
- N-(2-fluoropropyl)aniline;hydrofluoride
Uniqueness
N-(2-bromopropyl)aniline;hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .
Propriétés
Numéro CAS |
89036-60-2 |
|---|---|
Formule moléculaire |
C9H13Br2N |
Poids moléculaire |
295.01 g/mol |
Nom IUPAC |
N-(2-bromopropyl)aniline;hydrobromide |
InChI |
InChI=1S/C9H12BrN.BrH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3;1H |
Clé InChI |
OLGMSSGBGJMRSM-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC=CC=C1)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/structure/B14124215.png)
![[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)
![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate](/img/structure/B14124234.png)
![3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124243.png)

![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)


![[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14124303.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
